molecular formula C12H11F2NO4 B1373067 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 1240528-90-8

1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B1373067
CAS No.: 1240528-90-8
M. Wt: 271.22 g/mol
InChI Key: PMJPXVCYHODXGE-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11F2NO4 and its molecular weight is 271.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carboxylic Acids in Medicinal Chemistry

Carboxylic acids are pivotal in medicinal chemistry due to their presence in numerous drugs. Issues such as toxicity, metabolic instability, and limited diffusion across biological membranes have been observed with some carboxylic acid-containing drugs. Bioisosteres are often employed to overcome these challenges, with recent developments focusing on novel carboxylic acid bioisosteres to enhance pharmacological profiles (Horgan & O’ Sullivan, 2021).

Carboxylic Acids in Environmental Science

Carboxylic acids play a significant role in environmental science, particularly in the detoxification and remediation of pollutants. The reduction of Cr(VI) to Cr(III) mediated by environmentally relevant carboxylic acids is a key area of research, highlighting the potential of these acids in treating Cr(VI)-contaminated waters (Jiang et al., 2019).

Carboxylic Acids in Polymer Science

In polymer science, divalent metal salts of p-aminobenzoic acid are explored as starting materials for the synthesis of ionic polymers. These compounds demonstrate the potential for creating metal-incorporated polymers through reactions with compounds capable of interacting with amino groups (Matsuda, 1997).

Carboxylic Acids in Organic Synthesis

Carboxylic acids are also central to organic synthesis, with research into benzofused thiazole derivatives showing potential for antioxidant and anti-inflammatory agents. These studies aim to design alternative therapeutic agents by exploring the synthesis and biological activities of benzofused thiazole derivatives (Raut et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is the enzyme 1-Aminocyclopropane-1-carboxylic Acid Deaminase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development.

Mode of Action

The compound acts as an inhibitor of the 1-Aminocyclopropane-1-carboxylic Acid Deaminase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene .

Biochemical Pathways

The inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase disrupts the ethylene biosynthesis pathway . This leads to a decrease in ethylene production, affecting various downstream processes such as fruit ripening, flower wilting, and leaf fall.

Result of Action

By inhibiting the production of ethylene, this compound can potentially delay processes such as fruit ripening and flower wilting . This could have significant implications in agriculture and horticulture.

Properties

IUPAC Name

2,2-difluoro-1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO4/c13-12(14)7-11(12,9(16)17)15-10(18)19-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPXVCYHODXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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